2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)-N-(2-methoxyethyl)acetamide

Description

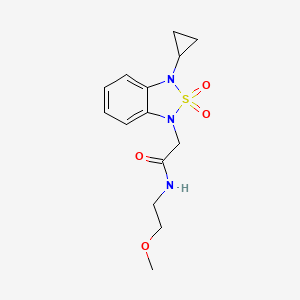

The compound 2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2λ⁶,1,3-benzothiadiazol-1-yl)-N-(2-methoxyethyl)acetamide features a benzothiadiazole core substituted with a cyclopropyl group at position 3 and two sulfonyl (dioxo) groups at position 2. Key structural features include:

- Benzothiadiazole core: A sulfur- and nitrogen-containing heterocycle known for electronic versatility and pharmacological relevance.

- Cyclopropyl substituent: A strained three-membered ring that enhances metabolic stability and modulates lipophilicity.

- 2-Methoxyethyl acetamide: A polar side chain that improves aqueous solubility compared to alkyl or aryl substituents .

Properties

IUPAC Name |

2-(3-cyclopropyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-1-yl)-N-(2-methoxyethyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N3O4S/c1-21-9-8-15-14(18)10-16-12-4-2-3-5-13(12)17(11-6-7-11)22(16,19)20/h2-5,11H,6-10H2,1H3,(H,15,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYLRFPLYEBUGPO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNC(=O)CN1C2=CC=CC=C2N(S1(=O)=O)C3CC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the formation of the benzothiadiazole core. One common approach is the cyclization of appropriate precursors under acidic or basic conditions. The cyclopropyl group is introduced through subsequent reactions, often involving cyclopropanation techniques.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

Reduction: : The addition of hydrogen atoms or the removal of oxygen atoms.

Substitution: : Replacement of one functional group with another.

Common Reagents and Conditions

Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: : Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: : Various nucleophiles and electrophiles can be employed depending on the desired substitution.

Major Products Formed

The major products formed from these reactions can vary widely, but they often include derivatives with altered functional groups, which can be further modified for specific applications.

Scientific Research Applications

Chemistry: : It can be used as a building block for the synthesis of more complex molecules.

Biology: : Its biological activity may be explored for potential therapeutic uses.

Medicine: : It could be investigated for its pharmacological properties and potential as a drug candidate.

Industry: : Its unique chemical properties may be useful in the development of new materials or chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific biological targets. It may interact with enzymes, receptors, or other molecular targets, leading to a cascade of biochemical events. The exact pathways involved would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle Modifications

Benzothiadiazole vs. Benzothiazole Derivatives

The target compound’s benzothiadiazole core differs from benzothiazole analogs (e.g., ) by incorporating an additional nitrogen and sulfonyl groups. For example:

- : 2-(Adamantan-1-yl)-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide lacks sulfonyl groups but includes a methoxy-substituted benzothiazole. Its adamantyl group introduces steric bulk, reducing solubility compared to the cyclopropyl group in the target compound .

- : N-(6-Trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide features a trifluoromethyl group, which is highly electronegative and may improve blood-brain barrier penetration relative to the target compound’s cyclopropyl group .

Sulfonyl and Dioxo Functionalization

The 2,2-dioxo (sulfonyl) groups in the target compound are absent in many benzothiazole derivatives (e.g., ). These groups:

Substituent Effects on Acetamide Side Chains

The 2-methoxyethyl group in the target compound contrasts with other side chains in analogs:

- Ethyl vs. Methoxyethyl ( vs. Target) : The methoxyethyl group introduces an ether oxygen, improving water solubility (cLogP estimated ~1.5 vs. ~2.2 for ethyl) .

- Dithiocarbamate Substituents () : These derivatives exhibit metal-chelating properties, which are absent in the target compound but relevant for catalytic or antimicrobial applications .

Biological Activity

The compound 2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2\lambda6,1,3-benzothiadiazol-1-yl)-N-(2-methoxyethyl)acetamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on available research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 279.36 g/mol. The structure features a benzothiadiazole moiety, which is known for its diverse biological activities. The presence of the cyclopropyl group and the dioxo functional groups enhances its potential interactions with biological targets.

Preliminary studies suggest that this compound may exhibit the following biological activities:

- Enzyme Inhibition : The compound is hypothesized to inhibit specific enzymes involved in metabolic pathways related to various diseases. The benzothiadiazole structure is often associated with enzyme inhibition, particularly in cancer and inflammation pathways.

- Anticancer Properties : Compounds containing benzothiadiazole moieties have shown promise in anticancer research. They may induce apoptosis in cancer cells by modulating signaling pathways and inhibiting tumor growth.

- Anti-inflammatory Effects : Similar compounds have demonstrated anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and mediators.

Comparative Analysis with Similar Compounds

To better understand the unique properties of 2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2\lambda6,1,3-benzothiadiazol-1-yl)-N-(2-methoxyethyl)acetamide, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure | Unique Features |

|---|---|---|

| N-cyclopropyl-5-[5-(trifluoromethyl)benzimidazol-1-yl]thiophene-2-carboxamide | Structure | Exhibits different biological activities compared to benzothiadiazoles. |

| 4-(trifluoromethyl)benzoic acid derivatives | Structure | Lacks the complex dioxo-thiadiazole unit but shares the trifluoromethyl group. |

| Benzothiadiazole derivatives | Structure | Often used in pharmaceuticals but may lack cyclopropyl substitution. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.